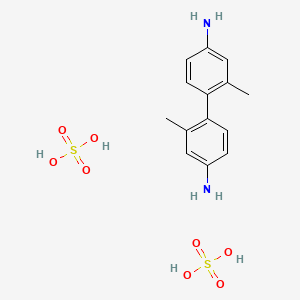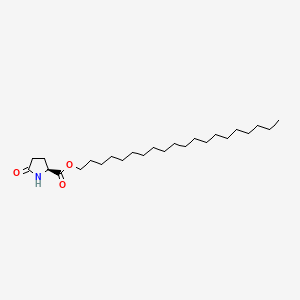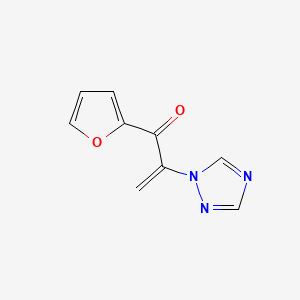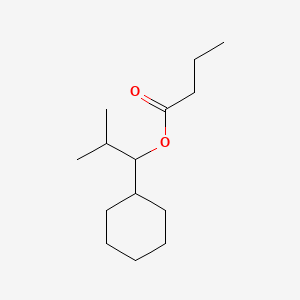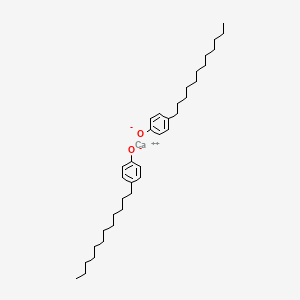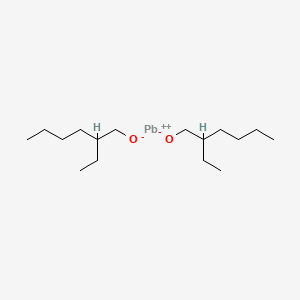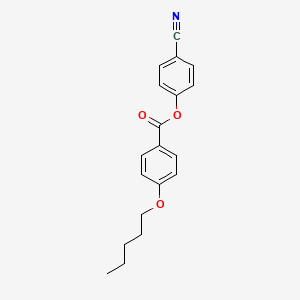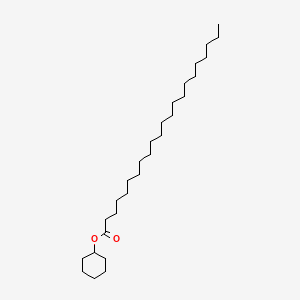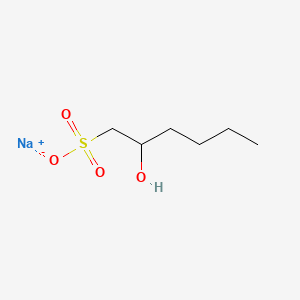
Ethylene nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene nitrite is a chemical compound with the molecular formula ( \text{C}_2\text{H}_4\text{N}_2\text{O}_2 ). It is an organic nitrite ester derived from ethylene and nitrous acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene nitrite can be synthesized through the reaction of ethylene with nitrous acid. The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Ethylene: Ethylene gas is bubbled through the nitrous acid solution, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where ethylene and nitrous acid are mixed under controlled conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethylene nitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylene glycol dinitrate.
Reduction: Reduction of this compound can yield ethylene glycol and other related compounds.
Substitution: this compound can participate in substitution reactions, where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Ethylene glycol dinitrate.
Reduction: Ethylene glycol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethylene nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrite esters and related compounds.
Biology: this compound is studied for its potential effects on biological systems, including its role as a signaling molecule.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: this compound is used in the production of explosives and propellants due to its energetic properties.
Mechanism of Action
The mechanism of action of ethylene nitrite involves its interaction with biological molecules and pathways. This compound can release nitric oxide, a signaling molecule that plays a crucial role in various physiological processes. The release of nitric oxide can lead to vasodilation, modulation of immune responses, and other effects.
Comparison with Similar Compounds
Ethyl Nitrite: Similar in structure but derived from ethanol instead of ethylene.
Ethylene Glycol Dinitrate: An oxidized form of ethylene nitrite with different properties and applications.
Diethylene Glycol Dinitrate: Another related compound with similar energetic properties.
Uniqueness: this compound is unique due to its specific reactivity and applications. Its ability to release nitric oxide makes it valuable in both research and industrial contexts. Additionally, its role as a precursor to other nitrite esters and related compounds highlights its versatility in chemical synthesis.
Properties
CAS No. |
629-16-3 |
|---|---|
Molecular Formula |
C2H4N2O4 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
2-nitrosooxyethyl nitrite |
InChI |
InChI=1S/C2H4N2O4/c5-3-7-1-2-8-4-6/h1-2H2 |
InChI Key |
FAFQZAMHELSOOA-UHFFFAOYSA-N |
Canonical SMILES |
C(CON=O)ON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


